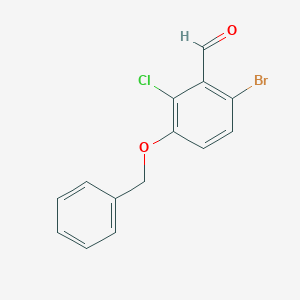

3-(Benzyloxy)-6-bromo-2-chlorobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO2/c15-12-6-7-13(14(16)11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOBGXHIWHCHGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Benzyloxy 6 Bromo 2 Chlorobenzaldehyde

Strategies for Regioselective Introduction of Halogen and Benzyloxy Substituents on Benzaldehyde (B42025) Scaffolds

The construction of the 3-(benzyloxy)-6-bromo-2-chlorobenzaldehyde scaffold is governed by the principles of electrophilic aromatic substitution and the directing effects of the substituents present on the aromatic ring. The oxygen of the benzyloxy group is an activating, ortho-, para-director, while the halogens (chloro and bromo) are deactivating, ortho-, para-directors. The aldehyde group is a deactivating, meta-director. The interplay of these electronic effects is crucial for achieving the desired substitution pattern.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgresearchgate.net This method utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. cymitquimica.com The resulting aryllithium intermediate can then react with a wide range of electrophiles to introduce a substituent with high regioselectivity. wikipedia.org

In the context of synthesizing substituted benzaldehydes, the aldehyde group itself is incompatible with organolithium reagents. Therefore, it must be protected or masked as a group that can also function as a DMG. Common protecting groups that serve this dual purpose include acetals or in-situ formed hemiaminal ethers. harvard.edu For instance, aldehydes can be transiently protected by addition of an amide anion, which then directs the metalation. harvard.edu

The benzyloxy group can also act as a DMG, directing lithiation to the ortho positions. However, the relative directing power of different groups on the ring determines the site of metalation. A hierarchy of DMG strength has been established, with groups like amides and carbamates being significantly stronger than ethers. harvard.edu In a molecule containing both a chloro and a benzyloxy group, the directing capabilities of both must be considered. Research on the functionalization of 3-chlorobenzaldehyde (B42229) has shown that its acetal (B89532) derivative can be successfully lithiated at the C2 position, ortho to the chlorine, demonstrating the directing ability of the chloro group in concert with the protected aldehyde. researchgate.net

Table 1: Examples of Directed Metalation Groups (DMGs) and Their Relative Directing Strength

| Strong DMGs | Moderate DMGs | Weak DMGs |

|---|---|---|

| -CONR₂ | -OCH₂OR (MOM) | -OR |

| -SO₂NR₂ | -NHCOR | -NR₂ |

| -O(CONR₂) | -CH₂NR₂ | -F |

| -Amide (in situ) | -Cl |

This table is a generalized representation based on established principles in organic synthesis. harvard.edu

A more traditional and often highly effective approach involves the sequential introduction of substituents onto a pre-existing aromatic core. This strategy relies on controlling the regiochemistry of electrophilic aromatic substitution reactions like halogenation and Williamson ether synthesis for the benzylation step.

A plausible stepwise sequence could begin with a readily available substituted phenol (B47542) or benzaldehyde. For example, starting with 3-bromo-2-hydroxybenzaldehyde, which can be synthesized from 2-bromophenol, one could introduce the benzyloxy group via Williamson ether synthesis. nih.govgoogleapis.com This involves deprotonating the phenol with a suitable base (e.g., K₂CO₃, NaH) followed by reaction with benzyl (B1604629) bromide. The final step would be the chlorination of the resulting 3-benzyloxy-2-bromobenzaldehyde. The position of this final halogenation would be directed by the existing substituents.

Alternatively, a process could start from a dihalogenated phenol, which is then benzylated and subsequently formylated to introduce the aldehyde group. The choice of the specific sequence depends on the commercial availability of starting materials and the need to control regioselectivity at each step. semanticscholar.org

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for creating C-C and C-heteroatom bonds. While not a direct method for synthesizing the target molecule from simple precursors in one step, these reactions are crucial for constructing the necessary substituted intermediates. For example, a suitably functionalized aryl halide or triflate could be coupled with various partners. harvard.eduresearchgate.net

Palladium catalysts can be used for the synthesis of substituted benzaldehydes through methods like the carbonylation of aryl halides or the C-H functionalization of simpler benzaldehydes. organic-chemistry.orgrug.nl For instance, a palladium-catalyzed process could be envisioned where a dihalogenated benzyloxybenzene is selectively formylated. Furthermore, recent advancements allow for two-step, one-pot procedures where a latent aldehyde, protected as a stable aluminum hemiaminal, can undergo a subsequent palladium-catalyzed cross-coupling reaction. This strategy protects the reactive aldehyde functionality while enabling the introduction of other substituents. researchgate.net

The aldehyde functional group is highly reactive towards nucleophiles and strong bases, such as the organolithium reagents used in DoM. researchgate.net To prevent unwanted side reactions, the aldehyde must be protected during certain synthetic steps. researchgate.netgoogle.com

A common strategy is the conversion of the aldehyde to an acetal, typically by reaction with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. The acetal group is stable under basic and nucleophilic conditions but can be easily removed by acid-catalyzed hydrolysis to regenerate the aldehyde. researchgate.net This acetal can also act as a directing group in ortho-metalation reactions. researchgate.netnih.gov For example, the acetal of 3-chlorobenzaldehyde directs lithiation to the 2-position, which can then be functionalized. researchgate.net

Other protecting groups include the para-methoxybenzyl (PMB) group, which can be advantageous for isolating and purifying intermediates. google.com Garner's aldehyde is a well-known chiral intermediate where a protected amino alcohol serves as a precursor to the aldehyde, highlighting the importance of protected forms in multi-step synthesis. researchgate.netgoogle.com

Table 2: Common Aldehyde Protecting Groups and Their Deprotection Conditions

| Protecting Group | Structure | Protection Reagent(s) | Typical Deprotection Condition |

|---|---|---|---|

| Acetal (1,3-Dioxolane) | -CH(OCH₂)₂ | Ethylene glycol, acid catalyst | Aqueous acid (e.g., HCl) |

| Acetal (1,3-Dioxane) | -CH(O(CH₂)₃O) | 1,3-Propanediol, acid catalyst | Aqueous acid |

| Hemiaminal (in situ) | -CH(NR₂)OLi | R₂NLi | Aqueous workup |

This table summarizes common protecting group strategies used in organic synthesis.

Precursor Design and Retrosynthetic Analysis

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. This analysis reveals potential synthetic pathways and highlights key bond formations.

For this compound, several retrosynthetic disconnections are possible. The most logical disconnections involve the bonds formed during the introduction of the primary functional groups: the C-O bond of the benzyl ether, the C-Br bond, the C-Cl bond, and the C-C bond of the aldehyde.

A key step in the synthesis is the formation of the benzyl ether. This is typically achieved via a Williamson ether synthesis. The retrosynthetic disconnection of the C(aryl)-O-benzyl bond points to a halogenated hydroxybenzaldehyde and a benzyl halide as immediate precursors.

Plausible Precursors for Benzylation:

3-Bromo-2-hydroxybenzaldehyde: This compound is an attractive starting material. Benzylation would yield 3-benzyloxy-2-bromobenzaldehyde. The subsequent challenge would be the regioselective chlorination at the 6-position, which is para to the activating benzyloxy group and ortho to the bromo group.

2-Chloro-3-hydroxybenzaldehyde: Benzylation of this precursor would give 3-benzyloxy-2-chlorobenzaldehyde. The final step would be bromination. The strong activating effect of the benzyloxy group would likely direct the bromine to the para position (C6), making this a potentially viable route.

2-Bromo-6-chloro-3-hydroxybenzaldehyde: If this precursor were available, a single benzylation step would complete the synthesis. However, the synthesis of this specific trisubstituted phenol might be complex.

The synthesis of ortho-benzylated phenols can also be achieved by contacting a phenol with benzyl alcohol in the vapor phase over a basic metal oxide catalyst. However, for a complex, multi-substituted molecule, the solution-phase benzylation of a carefully chosen halogenated phenol or aldehyde intermediate offers more control. The choice of starting material is ultimately dictated by its commercial availability, cost, and the feasibility of the subsequent transformation steps required to achieve the final product.

Stereoselective Approaches in Benzaldehyde Synthesis

While the target molecule, this compound, is achiral, stereoselective control is a critical consideration in the synthesis of many benzaldehyde derivatives, particularly when they are used as intermediates for more complex, chiral molecules. Stereoselective reactions ensure the formation of a specific stereoisomer, which is crucial in fields like medicinal chemistry where biological activity is often dependent on the exact three-dimensional arrangement of atoms.

One relevant example of stereoselectivity in reactions involving substituted benzaldehydes is the Darzens condensation. A study on the condensation of chloro(bromo)-substituted benzaldehydes with chloromethylbenzyl ether under phase-transfer catalysis conditions demonstrated the stereoselective synthesis of trans-2-benzyloxy-3-aryloxiranes. This reaction proceeds with high stereoselectivity, exclusively forming the trans-isomer. The mechanism involves the formation of an anion at the boundary of an aqueous and organic phase, which is then transferred to the organic phase by a catalyst like tetraethylbenzylammonium chloride (TEBAC) to react with the aldehyde. Such principles of inducing stereoselectivity are fundamental in organic synthesis and can be applied to reactions involving precursors to the target benzaldehyde.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound hinges on the meticulous optimization of reaction parameters. Factors such as solvent, catalyst, temperature, and pressure play pivotal roles in maximizing product yield and minimizing the formation of impurities.

The choice of solvent is critical as it can influence reaction rates, equilibria, and even the reaction pathway itself. In the synthesis of substituted aromatics, which is central to preparing the target compound, solvents can affect the solubility of reactants and the stability of intermediates.

For instance, in ortho-lithiation reactions, a common strategy for introducing substituents at specific positions on an aromatic ring, the solvent system is paramount. While tetrahydrofuran (B95107) (THF) is a common solvent, its inability to dissolve certain polyaromatic substrates can lead to very low yields. researchgate.net In such cases, alternative solvents or co-solvents are employed. Ethereal solvents like 1,2-dimethoxyethane (B42094) (DME) or 2-methyl-THF can be effective alternatives to THF. researchgate.net Aromatic co-solvents like toluene (B28343) or benzene (B151609) may also improve solubility and reaction outcomes. researchgate.net For hydrogenation reactions of benzaldehydes, solvent choice can influence reactivity by an order of magnitude, with rates on a Pd catalyst increasing in the order of dioxane < tetrahydrofuran < water < methanol (B129727). osti.gov This effect is attributed to the solvent's ability to moderate the surface stabilization of adsorbed hydrogen. osti.gov

| Reaction Type | Solvent(s) | Effect on Reaction | Reference |

|---|---|---|---|

| Lithiation | THF, DME, Toluene | Affects solubility of reactants and stability of lithiated intermediates. Co-solvents can improve yields. | researchgate.net |

| Hydrogenation (on Pd) | Dioxane, THF, Water, Methanol | Influences reaction rate by moderating the binding strength of hydrogen to the catalyst surface. | osti.gov |

| Darzens Condensation | Water/Organic Biphasic System | Enables phase-transfer catalysis for the stereoselective formation of oxiranes. |

Catalysts are fundamental to modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. For synthesizing a halogenated benzaldehyde derivative, several types of catalytic transformations are relevant.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. acs.org In the context of preparing precursors to the target molecule, catalysts are crucial. For example, in the reductive amination of halogenated benzaldehydes, palladium on activated carbon (Pd/AC) is a common catalyst. nih.gov Research has shown that the catalyst's performance can be fine-tuned; calcination of the Pd/AC catalyst at higher temperatures (e.g., 400 °C) leads to larger palladium particles, which exhibit a strong positive effect on selectivity, minimizing the undesired dehalogenation reaction. nih.gov This results in selectivities as high as 96% for the desired halogenated benzylamine. nih.gov

For C-H functionalization, another key strategy in aromatic synthesis, iridium and palladium catalysts are prominent. researchgate.netacs.org For instance, direct ortho-C–H hydroxylation of benzaldehydes has been achieved using a palladium catalyst with a transient directing group. acs.org

| Catalyst System | Transformation | Key Findings | Reference |

|---|---|---|---|

| Palladium on Activated Carbon (Pd/AC) | Reductive Amination of Halogenated Benzaldehydes | Calcination at 400°C increases Pd particle size and selectivity, preventing dehalogenation. | nih.govnih.gov |

| Cp*Ir(III) Complexes | ortho C-H Alkylation of Aldehydes | Enables efficient and selective C-H functionalization with a broad substrate scope. | researchgate.net |

| Pd(OAc)₂ with Transient Directing Group | ortho C-H Hydroxylation of Benzaldehydes | Allows for direct oxidation of the C-H bond adjacent to the aldehyde group. | acs.org |

| Mesoporous Carbon-supported Cobalt (Co-MC) | Oxidation of Toluene to Benzaldehyde | Provides high selectivity (up to 94%) for benzaldehyde under mild conditions. | google.com |

Temperature and pressure are critical parameters that must be carefully controlled to maximize yield and selectivity. Many reactions for synthesizing benzaldehyde derivatives are highly sensitive to temperature. For example, in the synthesis of 1,8-dioxo-octahydroxanthenes from benzaldehyde derivatives, increasing the reaction temperature from room temperature to 100°C dramatically increased the product yield from 20% to 90%. researchgate.net

Pressure is another key variable, especially in reactions involving gases, such as hydrogenation or carbonylation. In the reductive amination of halogenated benzaldehydes, the reaction is typically carried out in a two-step process involving an initial step at 5 bar of nitrogen followed by a hydrogenation step at 40 bar of hydrogen. nih.gov For gas-phase oxidations, such as the synthesis of halogenated benzaldehydes from substituted toluenes, pressure is a parameter that would be optimized along with temperature and catalyst composition. google.com

| Reaction | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Synthesis of 1,8-Dioxo-octahydroxanthene derivative | Room Temp | 20 | researchgate.net |

| 40 | 35 | researchgate.net | |

| 60 | 55 | researchgate.net | |

| 80 | 73 | researchgate.net | |

| 100 | 90 | researchgate.net |

Advanced Purification Techniques for High-Purity Compound Isolation

The final step in any synthesis is the isolation and purification of the target compound. For benzaldehyde derivatives, which can be prone to oxidation to the corresponding benzoic acid, purification requires specific techniques to achieve high purity. sciencemadness.org

Common methods include:

Distillation: Vacuum distillation is often sufficient for purifying benzaldehydes, which have relatively high boiling points. sciencemadness.org Performing the distillation under reduced pressure and a nitrogen atmosphere minimizes thermal decomposition and oxidation. sciencemadness.org

Bisulfite Adduct Formation: A classic and highly effective method involves reacting the crude benzaldehyde with a saturated solution of sodium bisulfite. This forms a solid addition compound, which can be filtered off from non-aldehydic impurities. The pure aldehyde is then regenerated by treating the adduct with an acid or base. sciencemadness.org

Chromatography: For complex mixtures or when very high purity is required, chromatographic techniques are indispensable. Radial preparative layer chromatography and column chromatography are effective for separating benzaldehyde derivatives from reaction byproducts. acs.orgliberty.edu More advanced methods like fast protein liquid chromatography (f.p.l.c.) have been used for purifying enzymes that metabolize benzaldehydes and can be adapted for small molecule purification. nih.gov

Recrystallization: If the final product is a solid, as this compound is expected to be, recrystallization from an appropriate solvent system is a powerful technique for achieving high purity. google.com

| Technique | Principle | Applicability to Benzaldehydes | Reference |

|---|---|---|---|

| Vacuum Distillation | Separation based on boiling point differences at reduced pressure. | Effective for liquid aldehydes; minimizes oxidation and thermal degradation. | sciencemadness.org |

| Bisulfite Adduct Formation | Reversible chemical reaction to form a solid derivative. | Highly selective for aldehydes, allowing separation from other organic compounds. | sciencemadness.org |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Versatile method for separating complex mixtures and achieving high purity. | acs.orgliberty.edu |

| Recrystallization | Purification of solids based on differential solubility in a solvent at different temperatures. | Excellent for obtaining high-purity crystalline solid products. | google.com |

Reactivity and Mechanistic Studies of 3 Benzyloxy 6 Bromo 2 Chlorobenzaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic synthesis, and in the case of 3-(benzyloxy)-6-bromo-2-chlorobenzaldehyde, it serves as a key site for a variety of chemical transformations.

The carbonyl carbon of the aldehyde in this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further reactions. Common nucleophiles that react with aromatic aldehydes include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions (in the benzoin (B196080) condensation or related reactions), and enolates.

While specific studies on the nucleophilic addition to this compound are not extensively documented in publicly available literature, the principles governing these reactions are well-established. The presence of two halogen atoms ortho and para to the aldehyde group (chloro and bromo, respectively) enhances the electrophilicity of the carbonyl carbon through their inductive electron-withdrawing effects, thus making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025).

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde to a carboxylic acid, 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder oxidants like sodium chlorite (B76162) (NaClO₂). The choice of oxidant is crucial to avoid unwanted side reactions, such as the cleavage of the benzyloxy group or reactions at the halogenated positions. The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives. The compound 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid is a known chemical entity.

Reduction: The reduction of the aldehyde group to a primary alcohol, (3-(benzyloxy)-6-bromo-2-chlorophenyl)methanol, is typically accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for this transformation, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but with greater caution due to their higher reactivity. The resulting alcohol, (3-(benzyloxy)-6-bromo-2-chlorophenyl)methanol, is a known compound available from commercial suppliers.

The reaction of the aldehyde group with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and proceeds via the initial formation of a hemiaminal intermediate, followed by the elimination of a water molecule. Aromatic aldehydes are generally good substrates for imine formation.

The formation of Schiff bases from this compound with various primary amines provides a route to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The stability and yield of the resulting imine can be influenced by the nature of the amine and the reaction conditions. For example, reactions with anilines may require different catalysts or conditions compared to reactions with aliphatic amines.

Below is a representative table of reaction conditions for Schiff base formation with substituted benzaldehydes, which are applicable to this compound.

| Amine Reactant | Solvent | Catalyst/Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| 3-Aminophenol | Toluene (B28343) | Reflux, 2h | Good | |

| 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | Ethanol | Lemon juice (citric acid), Room Temperature | High | |

| 2-Amino-6-methoxy-benzothiazole | - | Condensation | 86% | |

| 4-(2-Hydroxyethyl)phenylamine | Ethanol | Reflux, 2-6h | Good |

Aromatic aldehydes can undergo a variety of photochemical reactions upon absorption of UV light. The most common of these is the Norrish Type I cleavage, which involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the aromatic ring to form a benzoyl radical and a formyl radical. Another possible pathway is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction if a suitable C-H bond is present in a γ-position. In the case of this compound, the benzyloxy group could potentially participate in such intramolecular reactions.

Furthermore, excited-state aldehydes can participate in intermolecular reactions, such as the Paterno-Büchi reaction, which is the photocycloaddition of an aldehyde to an alkene to form an oxetane. The specific photochemical behavior of this compound has not been detailed in the literature, but the general principles of benzaldehyde photochemistry suggest that it would be a photoactive compound.

Cross-Coupling Reactions at Aryl Halide Positions

The presence of both bromine and chlorine atoms on the aromatic ring of this compound opens up the possibility of selective cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide. This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. For this compound, the two different halogen atoms offer the potential for selective coupling. Generally, the reactivity of aryl halides in Suzuki-Miyaura coupling follows the order I > Br > Cl. This difference in reactivity can often be exploited to achieve selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact.

The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. A variety of palladium sources, such as Pd(OAc)₂, PdCl₂(dppf), and pre-catalysts with bulky phosphine (B1218219) ligands like SPhos, can be employed. The reaction is typically carried out in the presence of a base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, and in a solvent system that can be aqueous or non-aqueous.

While specific examples of Suzuki-Miyaura coupling on this compound are not readily found, the extensive literature on related substrates provides a strong basis for predicting suitable reaction conditions. The table below summarizes typical conditions for Suzuki-Miyaura couplings of bromo- and chloro-substituted aromatic compounds.

| Aryl Halide Substrate | Boronic Acid/Ester | Palladium Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| ortho-Bromoanilines | Various boronic esters | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | Good to Excellent | |

| Benzyl (B1604629) bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | High | |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (nanoparticles) | - | - | Up to 90% | |

| 3-Bromobenzoyl chloride | Phenylboronic acid | Pd₂dba₃ | K₂CO₃ | Toluene | Good |

Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.orgnih.gov This reaction is instrumental in the synthesis of substituted alkynes. In the context of this compound, the presence of two different halogen atoms (bromo and chloro) offers the potential for regioselective alkynylation. Generally, the reactivity of aryl halides in palladium-catalyzed couplings follows the order I > Br > Cl. nih.gov This trend suggests that a Sonogashira coupling reaction on this substrate would preferentially occur at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

While specific documented examples of Sonogashira coupling on this compound are not prevalent in the searched literature, the general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide bond. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the alkynyl group from copper to the palladium complex, followed by reductive elimination, yields the alkynylated product and regenerates the palladium(0) catalyst. researchgate.net The reaction is compatible with a variety of functional groups, although optimization of conditions such as catalyst, ligand, base, and solvent is often necessary. organic-chemistry.org

Table 1: General Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Example | Purpose |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates oxidative addition/reductive elimination |

| Cocatalyst | CuI | Forms copper acetylide intermediate |

| Base | Et₃N, i-Pr₂NH | Scavenges HX, facilitates alkyne deprotonation |

| Solvent | THF, DMF, Toluene | Solubilizes reactants |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Alkynylating agent |

This table represents typical conditions for the Sonogashira reaction and is not based on a specific reaction with this compound.

Negishi Coupling and Stille Coupling Applications

Negishi Coupling involves the palladium-catalyzed reaction between an organozinc reagent and an organic halide, providing a versatile method for C-C bond formation. nih.gov Organozinc reagents are known for their high functional group tolerance. units.it For this compound, a Negishi coupling could be employed to introduce alkyl, vinyl, or aryl groups, again with expected selectivity for the C-Br bond over the C-Cl bond. This reaction has been successfully used in the synthesis of complex molecules, including those with sensitive functional groups. researchgate.net

Stille Coupling utilizes an organotin reagent to couple with an organic halide under palladium catalysis. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide array of functional groups, and the organostannanes are stable to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org In a potential application with this compound, an organostannane (R-SnBu₃) could be used to introduce a variety of R groups. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The use of additives like CuI can significantly accelerate the reaction rate. harvard.edu

Table 2: Comparison of Negishi and Stille Coupling for Aryl Halides

| Feature | Negishi Coupling | Stille Coupling |

| Organometallic Reagent | Organozinc (R-ZnX) | Organostannane (R-SnR'₃) |

| Key Advantages | High reactivity, good functional group tolerance, lower toxicity of reagents. nih.govunits.it | High functional group tolerance, air and moisture stable reagents. wikipedia.orglibretexts.org |

| Key Disadvantages | Reagents can be moisture sensitive. | Toxicity of tin reagents and byproducts. organic-chemistry.org |

| Typical Catalyst | Pd(PPh₃)₄, Pd(dba)₂ | Pd(PPh₃)₄, Pd(OAc)₂ |

| Substrate | This compound | This compound |

This table provides a general comparison and is not based on specific documented reactions with the subject compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines. Given the structure of this compound, this reaction could be used to introduce a primary or secondary amine at the 6-position, selectively reacting at the C-Br bond.

The success of the Buchwald-Hartwig amination often depends on the choice of a suitable phosphine ligand, which plays a crucial role in the efficiency of the catalytic cycle. nih.gov A variety of ligands, such as BINAP and XPhos, have been developed to accommodate a broad range of aryl halides and amines. chemspider.com The reaction typically employs a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov The reaction's scope is extensive, allowing for the coupling of various amines, including anilines, cyclic amines, and even ammonia (B1221849) equivalents. organic-chemistry.org

In a potential synthesis, reacting this compound with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base would be expected to yield the corresponding 6-amino derivative.

Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction involves the palladium-catalyzed coupling of organosilanes with organic halides. organic-chemistry.org A key feature of this reaction is the activation of the C-Si bond, which is typically achieved using a fluoride (B91410) source (like TBAF) or a base. organic-chemistry.orgcore.ac.uk Organosilanes are attractive coupling partners due to their low toxicity, stability, and ease of handling. organic-chemistry.org

For this compound, a Hiyama coupling could be used to form a C-C bond by reacting it with an organo(trialkoxy)silane or a similar silicon-based reagent. The reaction would likely proceed at the C-Br position. The mechanism involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation from the activated pentacoordinate silicate, and subsequent reductive elimination to afford the coupled product. nih.govnih.gov

Reactions Involving the Benzyloxy Protecting Group

The benzyloxy group serves as a common protecting group for phenols due to its general stability under a variety of reaction conditions. However, it can be selectively removed or modified when desired.

Selective Deprotection Strategies (e.g., Hydrogenolysis)

The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.net The reaction is generally clean and high-yielding, producing toluene as a byproduct.

For this compound, this deprotection would yield 6-bromo-2-chloro-3-hydroxybenzaldehyde. Care must be taken, as the aldehyde group and the aryl halides could potentially be reduced under harsh hydrogenolysis conditions, although this is not typical for aldehydes under standard Pd/C-catalyzed hydrogenations at atmospheric pressure.

Table 3: Common Deprotection Methods for Benzyl Ethers

| Method | Reagents | Conditions | Comments |

| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric pressure, solvent (e.g., EtOH, EtOAc) | Most common and clean method; may be incompatible with other reducible groups like alkynes. researchgate.net |

| Lewis Acid Cleavage | BCl₃, TMSI | Low temperature | Useful when hydrogenolysis is not viable. researchgate.net |

| Dissolving Metal Reduction | Na, NH₃ (liquid) | Low temperature | Powerful reducing conditions, less common for simple deprotection. |

This table outlines general methods and is not based on specific documented reactions with the subject compound.

Functionalization of the Benzylic Methylene (B1212753) Group

While less common than deprotection, the benzylic methylene group (the -CH₂- in the benzyloxy group) can potentially be a site for functionalization through radical or oxidation reactions. However, these reactions are often difficult to control and can lead to over-oxidation or cleavage of the benzyl group. Specific, well-established methods for the selective functionalization of this particular position in this compound are not readily found in the surveyed literature. Such transformations would require highly specialized reagents and conditions to achieve selectivity over the other reactive sites in the molecule, such as the aldehyde.

Regioselectivity and Chemoselectivity in Multifunctional Reactions

The strategic placement of substituents on the benzaldehyde ring dictates the molecule's reactivity in reactions involving multiple functional groups. The outcome of such reactions is governed by the principles of regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts).

Differential Reactivity of Bromine vs. Chlorine

In cross-coupling reactions, such as those catalyzed by palladium or nickel, the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a critical factor for achieving chemoselectivity. Generally, the C-Br bond is weaker and more reactive than the C-Cl bond. This hierarchy allows for selective functionalization at the C-Br position while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled.

The established reactivity order for aryl halides in palladium-catalyzed reactions is typically I > Br > OTf > Cl. mdpi.com This selectivity arises primarily from the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond facilitates this process. Consequently, reactions like Suzuki, Heck, or Buchwald-Hartwig amination can be performed selectively at the C-6 position (bromine) of this compound. Achieving subsequent reaction at the more robust C-Cl bond would typically require more forcing conditions, such as higher temperatures or more active catalytic systems. princeton.edunih.gov

| Property | C-Br Bond | C-Cl Bond | Implication for Reactivity |

|---|---|---|---|

| Average Bond Dissociation Energy (kJ/mol) | ~330 | ~400 | The C-Br bond is weaker and more easily cleaved in oxidative addition steps. |

| Reactivity in Pd-Catalyzed Cross-Coupling | Higher | Lower | Allows for selective reaction at the bromine-substituted position under controlled conditions. mdpi.com |

| Polarizability | Higher | Lower | Higher polarizability of bromine facilitates interaction with soft metal catalysts like palladium. |

Influence of Steric and Electronic Effects of Substituents

The reactivity of this compound is finely tuned by the electronic properties and steric bulk of its four distinct substituents.

Electronic Effects: The aldehyde (-CHO) group is a moderate electron-withdrawing group via resonance and induction, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). ncert.nic.inmasterorganicchemistry.com The halogen atoms (Br and Cl) are also deactivating due to their inductive electron withdrawal. Conversely, the benzyloxy group (-OCH₂Ph) is an electron-donating group through resonance, which activates the ring. The cumulative electronic effect of these groups makes the aromatic ring electron-deficient, influencing the rates of various reactions. For instance, the electron-withdrawing nature of the aldehyde and halogens enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ncert.nic.in

Steric Effects: Steric hindrance plays a pivotal role in directing the regioselectivity of reactions. masterorganicchemistry.comyoutube.com The large benzyloxy group ortho to the chlorine atom at C-2 significantly hinders the approach of nucleophiles or catalysts to this position. libretexts.orgkhanacademy.org This steric shielding makes reactions at the C-2 chlorine less favorable compared to the more accessible C-6 bromine. Similarly, the aldehyde group at C-1 can sterically influence reactivity at the adjacent C-2 and C-6 positions.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| -CHO (Aldehyde) | C1 | Electron-withdrawing | Moderate | Activates carbonyl carbon for addition; activates ring for SNAr. ncert.nic.inmasterorganicchemistry.com |

| -Cl (Chloro) | C2 | Inductively withdrawing | Moderate | Site of potential nucleophilic substitution; sterically hindered by adjacent groups. |

| -OCH₂Ph (Benzyloxy) | C3 | Electron-donating (resonance) | Large | Activates the ring; significantly hinders reactions at the ortho (C2) position. masterorganicchemistry.com |

| -Br (Bromo) | C6 | Inductively withdrawing | Moderate | The most probable site for initial cross-coupling reactions due to bond lability and accessibility. |

Exploration of Reaction Mechanisms

Understanding the reaction mechanisms involving this compound is key to predicting and controlling its chemical transformations.

Identification of Key Intermediates (e.g., Carbonyl Ylides)

Depending on the reaction type, several key intermediates can be postulated.

Organometallic Intermediates: In palladium- or nickel-catalyzed cross-coupling reactions, the primary intermediate is an arylpalladium(II) or arylnickel(II) species, formed via oxidative addition of the catalyst into the C-Br bond. researchgate.netacs.org This intermediate then undergoes further steps like transmetalation and reductive elimination to form the final product.

Meisenheimer Complexes: In nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile attacks the electron-deficient ring, a negatively charged intermediate known as a Meisenheimer complex can be formed. masterorganicchemistry.comnih.gov The stability of this complex is enhanced by the presence of electron-withdrawing groups like the aldehyde.

Carbonyl Ylides: A particularly interesting class of intermediates that can be generated from the aldehyde functional group are carbonyl ylides. These are 1,3-dipoles that can be formed by the reaction of the benzaldehyde with a metal carbenoid, typically generated from a diazo compound in the presence of a rhodium(II) or copper(II) catalyst. nih.govacs.org Studies have shown that the electronic nature of the substituents on the benzaldehyde can influence the subsequent reaction pathway of the carbonyl ylide, which can undergo cycloadditions or other rearrangements. nih.govacs.org For this compound, reaction with a diazo compound like dimethyl diazomalonate in the presence of a catalyst like dirhodium(II) acetate (B1210297) could potentially generate a transient carbonyl ylide, opening pathways to complex heterocyclic products. acs.org

Kinetic Studies of Reaction Pathways

For a nucleophilic aromatic substitution reaction, the rate is expected to follow second-order kinetics, being first order in both the benzaldehyde derivative and the nucleophile. rsc.orgresearchgate.net The rate would be significantly influenced by the electronic density of the aromatic ring.

A hypothetical kinetic study might compare the reaction rates of various substituted benzaldehydes in a given reaction, such as a cross-coupling or a nucleophilic addition.

| Compound | Key Substituents | Expected Relative Rate (krel) | Rationale |

|---|---|---|---|

| Benzaldehyde | -H | 1.0 | Baseline for comparison. |

| 4-Nitrobenzaldehyde | -NO₂ (Strongly withdrawing) | > 10 | Strong electron withdrawal increases the electrophilicity of the carbonyl carbon. nih.gov |

| 4-Methoxybenzaldehyde | -OCH₃ (Donating) | < 1.0 | Electron donation decreases the electrophilicity of the carbonyl carbon. |

| This compound | -Br, -Cl, -OCH₂Ph | > 1.0 | The net electron-withdrawing effect of the two halogens likely outweighs the donating effect of the benzyloxy group, enhancing carbonyl reactivity compared to benzaldehyde. |

Role of Catalysts and Additives in Directing Reaction Course

Catalysts and additives are paramount in controlling the chemo- and regioselectivity of reactions involving this multifunctional molecule.

Transition Metal Catalysts: The choice of metal and, crucially, the associated ligands can direct the reaction to a specific site. For selective C-Br bond activation, a palladium catalyst with phosphine ligands like BrettPhos or RuPhos is often employed. researchgate.netsigmaaldrich.com To activate the stronger C-Cl bond, a more reactive nickel-based catalyst or a palladium catalyst with specialized electron-rich, bulky phosphine ligands might be necessary. acs.org Rhodium catalysts are specifically used to promote the formation of carbonyl ylides from aldehydes and diazo compounds. nih.govacs.org

Bases and Additives: Bases are essential in many cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to facilitate the catalytic cycle, often by participating in the transmetalation step or regenerating the active catalyst. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence reaction efficiency and selectivity. In reactions involving the aldehyde, Lewis acid additives like ZnBr₂ can activate the carbonyl group by coordinating to the oxygen, thereby enhancing its electrophilicity and facilitating nucleophilic attack. acs.org In some cases, the choice of photocatalyst and base can even switch the reaction pathway between C-C and C-N bond formation. acs.org

Applications As a Building Block in Complex Molecule Synthesis

Construction of Substituted Heterocyclic Systems

The aldehyde functional group is a key feature that enables the construction of numerous heterocyclic rings through condensation and cyclization reactions.

Quinoxalines are an important class of nitrogen-containing heterocycles. A primary route to their synthesis involves the condensation of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound. Alternatively, aromatic aldehydes can be used in reactions that proceed via oxidation. 3-(Benzyloxy)-6-bromo-2-chlorobenzaldehyde can serve as the aldehyde component in a reaction with a substituted 1,2-phenylenediamine. This reaction typically proceeds by forming a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the aromatic quinoxaline (B1680401) core. The resulting quinoxaline would be highly functionalized, bearing the benzyloxy, bromo, and chloro-substituted phenyl moiety, making it a valuable intermediate for further synthetic transformations. While numerous methods exist for quinoxaline synthesis nih.gov, the use of functionalized benzaldehydes provides a direct route to specifically substituted products. nih.gov

Table 1: Hypothetical Synthesis of a Substituted Quinoxaline

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

The aldehyde group is also central to the synthesis of oxygen-containing heterocycles like oxiranes and coumarins.

Oxiranes: Substituted oxiranes (epoxides) can be synthesized from aldehydes via the formation of an intermediate chalcone. A Claisen-Schmidt condensation of this compound with a suitable ketone (e.g., 2-acetylthiophene) would yield the corresponding α,β-unsaturated ketone (chalcone). Subsequent epoxidation of this chalcone, for instance using the Weitz-Scheffer method with hydrogen peroxide under basic conditions, would produce the target oxirane. researchgate.net This two-step process allows for the incorporation of diverse functionalities into the final epoxide structure.

Coumarins: Coumarins are a widespread class of benzopyran-2-one scaffolds. nih.gov The Perkin reaction provides a classic method for coumarin (B35378) synthesis, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640). In this context, this compound can react with acetic anhydride in the presence of a weak base like sodium acetate (B1210297). The reaction proceeds through an aldol-type condensation followed by intramolecular acylation and dehydration to form the coumarin ring system, preserving the original substituents from the benzaldehyde (B42025). The reactivity of bromoacetyl-substituted coumarins as versatile building blocks highlights the synthetic potential of such halogenated scaffolds. nih.govsemanticscholar.org

Table 2: Proposed Synthesis of an Oxygen-Containing Heterocycle

| Target Heterocycle | Reaction Name | Key Reagents | Intermediate/Product |

|---|---|---|---|

| Oxirane | Claisen-Schmidt Condensation & Weitz-Scheffer Epoxidation | 1. Ketone, NaOH2. H₂O₂, NaOH | (3-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)oxiran-2-yl)(aryl)methanone |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, are powerful tools for building molecular complexity efficiently. Benzaldehyde derivatives are frequently employed as one of the key components. This compound is a suitable candidate for various MCRs. For example, it could be incorporated into a three-component reaction for the synthesis of highly functionalized naphthalenes. Such a process can involve the coupling of a benzaldehyde hydrazone derivative with a Fischer carbene complex and an alkyne, proceeding through an isoindole intermediate. nih.gov The diverse functionalities of the starting aldehyde would be transferred to the complex naphthalene (B1677914) product, offering multiple sites for subsequent chemical modifications.

Precursor for Advanced Aromatic Scaffolds

The combination of halogen substituents and the aldehyde group makes this compound an excellent starting point for constructing more complex aromatic systems through annulation and derivatization reactions.

The synthesis of substituted naphthalenes is of great interest due to their prevalence in biologically active compounds and functional materials. rsc.org Annulation reactions provide a direct method for constructing the naphthalene core. The o-chloro-substituted aldehyde functionality of this compound is ideal for palladium-catalyzed annulation reactions. For instance, a reaction with an internal alkyne in the presence of a palladium catalyst can lead to the formation of a highly substituted naphthalene. csir.co.za This process typically involves the oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by alkyne insertion and subsequent cyclization. Similarly, aldol (B89426) chemistry can be used to prepare benzylidene tetralones, which are then converted to the target naphthalenes in a few steps. nih.gov

Table 3: Naphthalene Synthesis via Palladium-Catalyzed Annulation

| Reactant 1 | Reactant 2 | Catalyst System | Product Structure |

|---|

While not a bridged system itself, this compound can serve as a precursor for molecules that can undergo intramolecular reactions to form bridged structures. A potential synthetic route could involve the transformation of the aldehyde group into a different functional handle that can participate in a ring-closing reaction. For example, the aldehyde could be converted to an alcohol, which is then etherified with a linker containing a terminal alkyne. Subsequent deprotection of the benzyloxy group to a phenol (B47542), followed by an intramolecular cyclization (e.g., a Sonogashira or Heck-type reaction involving the bromo substituent), could potentially form a bridged ether scaffold. Such strategies are critical in synthesizing constrained analogues of natural products and other complex organic molecules.

Role in Cascade and Domino Reactions

Cascade and domino reactions, where a single synthetic operation triggers a series of subsequent intramolecular transformations, represent a highly efficient strategy for building molecular complexity. The unique substitution pattern of this compound makes it an ideal candidate for designing such reaction sequences. The aldehyde function serves as a handle for initial condensation or addition reactions, while the ortho- and para-halogen atoms provide sites for subsequent cyclization or cross-coupling events.

While specific literature on the cascade reactions of this compound is not extensively detailed, its reactivity can be inferred from similar ortho-halobenzaldehydes. nih.gov For instance, the aldehyde can undergo condensation with various nucleophiles, such as amines or active methylene (B1212753) compounds, to form an intermediate that is poised for a subsequent intramolecular reaction. The presence of the bromo and chloro substituents offers differential reactivity for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which can be exploited in a domino fashion. nih.gov

A potential domino sequence could involve an initial Knoevenagel condensation at the aldehyde group, followed by an intramolecular Heck reaction where the newly formed double bond couples with the ortho-bromine atom to construct a new heterocyclic ring system. The benzyloxy group can influence the electronic properties of the aromatic ring and can also serve as a protecting group that can be removed at a later stage to reveal a phenol functionality for further derivatization.

The table below illustrates potential domino reactions utilizing this compound based on established methodologies for analogous compounds.

| Reaction Type | Initiating Step | Subsequent Steps | Potential Product Scaffold |

| Condensation-Heck | Knoevenagel or Horner-Wadsworth-Emmons reaction at the aldehyde. | Intramolecular Heck coupling between the newly formed alkene and the C-Br bond. | Dihydrobenzofurans or other oxygen heterocycles. |

| Condensation-Suzuki | Condensation with an amine to form an imine. | Intramolecular Suzuki coupling with a boronic acid derivative. | Fused nitrogen-containing heterocycles. |

| Ugi-Sonogashira | Multicomponent Ugi reaction involving the aldehyde. | Intramolecular Sonogashira coupling of the resulting intermediate. | Complex macrocycles or fused ring systems. |

Development of Novel Synthetic Pathways Utilizing its Multifunctionality

The multifunctionality of this compound paves the way for the development of novel and efficient synthetic pathways to complex target molecules, including pharmaceuticals and materials. chemimpex.comacs.org The orthogonal reactivity of its functional groups allows for selective manipulation, thereby avoiding the need for extensive protecting group strategies. acs.org

For example, the aldehyde can be selectively reduced to an alcohol or oxidized to a carboxylic acid without affecting the halogen atoms under appropriate conditions. researchgate.net Conversely, the halogen atoms can undergo metal-halogen exchange or cross-coupling reactions while preserving the aldehyde functionality. This differential reactivity is a cornerstone for creating diverse molecular scaffolds.

Research into novel synthetic pathways could focus on leveraging the unique electronic and steric environment of the molecule. The electron-withdrawing nature of the chloro and aldehyde groups, combined with the electron-donating potential of the benzyloxy group, creates a unique electronic bias on the aromatic ring, influencing the regioselectivity of further substitutions.

The development of synthetic routes utilizing this building block can lead to the efficient synthesis of biologically active compounds. nih.govmdpi.com For instance, its use as a key intermediate has been reported in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are a class of drugs used to treat type 2 diabetes. In this context, the various functional groups of this compound are sequentially modified to construct the final complex drug molecule.

The table below outlines the synthetic utility of each functional group within this compound for developing novel pathways.

| Functional Group | Potential Transformations | Role in Synthetic Pathway |

| Aldehyde | Nucleophilic addition, condensation, Wittig reaction, reduction, oxidation. | Introduction of new carbon-carbon or carbon-heteroatom bonds; serves as a precursor for other functional groups. |

| Bromo | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling; metal-halogen exchange. | Site for carbon-carbon and carbon-heteroatom bond formation; introduction of aryl, alkyl, or alkynyl groups. |

| Chloro | Cross-coupling reactions (less reactive than bromo), nucleophilic aromatic substitution. | Offers a secondary site for functionalization, allowing for sequential and site-selective modifications. |

| Benzyloxy | Cleavage to reveal a phenol group. | Acts as a protecting group for a hydroxyl functionality, which can be unmasked for later-stage modifications or to influence biological activity. |

By strategically combining the reactions available to each functional group, complex molecular frameworks can be assembled with high efficiency and control, underscoring the importance of this compound as a versatile building block in modern organic synthesis.

Real-Time Reaction Monitoring Techniques

Real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring the desired product is obtained with high yield and purity. shimadzu.com These techniques allow chemists to track the consumption of reactants and the formation of products and intermediates as the reaction happens.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring reactions directly within the NMR tube. It provides detailed structural information over the course of a reaction, enabling the identification of transient intermediates and the collection of kinetic data. rsc.org By acquiring spectra at regular intervals, one can observe the decrease in signal intensity for the starting materials, such as this compound, and the corresponding increase in signals for the products.

This method is particularly valuable for gaining mechanistic insights. For instance, in a reaction involving the aldehyde functional group, in-situ ¹H NMR could track the disappearance of the characteristic aldehyde proton signal (typically around 10 ppm) and the appearance of new signals corresponding to the product. The ability to observe short-lived intermediates, which may not be detectable by offline methods, can help elucidate complex reaction pathways. beilstein-journals.org Furthermore, kinetic profiles can be constructed by plotting the concentration of species over time, allowing for the determination of reaction orders and rate constants. rsc.org

Mass spectrometry (MS) is an indispensable tool for reaction monitoring due to its high sensitivity and ability to provide molecular weight information. researchgate.net Techniques with ambient ionization sources have revolutionized the field by allowing direct analysis of reaction mixtures with minimal or no sample preparation. waters.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is highly effective for monitoring reactions in solution, particularly for polar and charged species. acs.org It works by spraying a solution of the analyte into the mass spectrometer, creating charged droplets from which ions are released for analysis. rsc.org This technique can be coupled directly to a reaction vessel for continuous, online monitoring. digitellinc.com However, ESI-MS can be sensitive to high salt concentrations and solvent changes, and may not be suitable for non-polar, neutral analytes without derivatization. acs.org

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is another powerful ambient ionization technique that complements ESI-MS. rsc.org DART-MS uses a stream of heated, excited gas (typically helium or nitrogen) to desorb and ionize analytes directly from a surface. rsc.org This makes it ideal for rapid analysis of solid or liquid samples with little to no preparation, and it is particularly useful for compounds that are difficult to ionize via ESI. researchgate.netrsc.org While providing excellent qualitative data, obtaining reliable quantitative information with DART-MS can be challenging. acs.org

Table 1: Comparison of ESI-MS and DART-MS for Reaction Monitoring

| Feature | Electrospray Ionization (ESI-MS) | Direct Analysis in Real Time (DART-MS) |

|---|---|---|

| Principle | Ionization from charged droplets of a solution. rsc.org | Desorption and ionization via a heated, excited gas stream. rsc.org |

| Sample State | Primarily liquid solutions. rsc.org | Solid, liquid, and gas. researchgate.net |

| Sample Prep | Sample must be in a suitable solvent; dilution may be needed. acs.org | Minimal to none; direct analysis from surfaces. rsc.org |

| Analyte Type | Best for polar, easily charged species. acs.org | Broad range, including less polar and thermally stable compounds. rsc.org |

| Key Advantage | Excellent for online monitoring of solution-phase reactions. digitellinc.com | Speed and minimal sample preparation. rsc.org |

| Limitation | Susceptible to ion suppression from salts and complex mixtures. acs.org | Primarily qualitative or semi-quantitative. acs.org |

Chromatographic methods separate the components of a mixture before they are detected, providing a clear picture of the reaction's progress by quantifying reactants, products, and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. nih.gov In the context of this compound, GC-MS could be used to monitor reactions where the starting material or products are sufficiently volatile. The sample is vaporized and separated on a GC column before entering the mass spectrometer, which provides mass data for each separated peak. researchgate.netresearchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is exceptionally versatile and suitable for a wide range of compounds, including those that are non-volatile or thermally labile. rsc.orgnih.gov An HPLC system separates the reaction mixture in the liquid phase, and the eluent is then introduced into the mass spectrometer. acs.org This would be an ideal method for monitoring most reactions involving the title compound and its derivatives, providing both retention time and mass-to-charge ratio for each component. rsc.orgacs.org

Thin-Layer Chromatography with Mass Spectrometric Interface (TLC-MIA) combines the simplicity and speed of TLC with the powerful identification capabilities of MS. nih.govamericanlaboratory.com TLC is often used for a quick, qualitative check of reaction progress. americanlaboratory.comnih.gov By using a specialized interface, spots on the TLC plate can be directly analyzed by MS. nih.govmerckmillipore.com This is achieved either by eluting the spot into the MS or by using a desorption technique to analyze it directly from the plate, thus confirming the identity of the separated components without scraping and extraction. merckmillipore.com

Table 2: Application of Chromatographic Techniques in Reaction Monitoring

| Technique | Principle | Application to this compound Reactions |

|---|---|---|

| GC-MS | Separation of volatile components in the gas phase followed by mass analysis. nih.gov | Monitoring reactions involving volatile derivatives or reactants. Can detect thermally stable byproducts. researchgate.net |

| HPLC-MS | Separation of components in the liquid phase followed by mass analysis. rsc.orgnih.gov | Highly suitable for tracking the conversion of the non-volatile starting material to its products in real-time or via aliquots. rsc.orgacs.org |

| TLC with MIA | Planar chromatographic separation followed by direct mass analysis of spots. nih.govamericanlaboratory.com | Rapid identification of product formation and consumption of starting material on a developed TLC plate. nih.govmerckmillipore.com |

Structural Elucidation of Novel Derivatives

When new derivatives of this compound are synthesized, a combination of advanced spectroscopic techniques is required to unambiguously determine their chemical structures.

While 1D NMR (¹H and ¹³C) provides essential information, 2D NMR experiments are critical for assembling the complete molecular structure of complex derivatives by revealing through-bond correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically on adjacent carbon atoms. It is fundamental for tracing out proton-proton networks within a molecule, for example, to confirm the spin system of the aromatic ring or substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It is invaluable for assigning carbon resonances based on their attached, and usually more easily assigned, protons. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds. science.gov HMBC is crucial for piecing together the molecular skeleton by connecting fragments that are not contiguous, such as linking a substituent to the benzaldehyde core.

Table 3: Information from 2D NMR Experiments for Structural Elucidation

| 2D NMR Experiment | Type of Correlation | Information Provided for a Derivative |

|---|---|---|

| COSY | ¹H – ¹H | Identifies neighboring protons, helping to establish connectivity within spin systems (e.g., aromatic protons). |

| HSQC | ¹H – ¹³C (one bond) | Directly links each proton to its attached carbon atom, aiding in ¹³C peak assignment. science.gov |

Single-crystal X-ray diffraction is the gold standard for structural elucidation. mdpi.com It provides an unambiguous, three-dimensional model of a molecule's structure in the solid state, including precise bond lengths, bond angles, and absolute stereochemistry. rsc.orgmdpi.com To perform this analysis, a high-quality single crystal of the novel derivative must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a map of the electron density, from which the atomic positions can be determined with high precision. mdpi.com This technique is definitive and can confirm structures proposed by spectroscopic methods or reveal unexpected structural features. mdpi.comresearchgate.net

Advanced Analytical and Spectroscopic Methodologies for Reaction Monitoring and Product Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as an indispensable tool in the structural elucidation and purity assessment of synthetic organic compounds. For a molecule with the complexity of 3-(benzyloxy)-6-bromo-2-chlorobenzaldehyde, HRMS provides not only the confirmation of the molecular weight but also the precise mass, which is crucial for determining the elemental composition with a high degree of confidence. This technique is particularly vital for distinguishing between compounds with the same nominal mass but different elemental formulas.

In the analysis of this compound, HRMS is employed to verify the successful synthesis of the target molecule. The theoretical exact mass of the compound is calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁶O, ³⁵Cl, and ⁷⁹Br). The experimentally measured mass from the HRMS instrument is then compared to this theoretical value. A small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental composition.

The presence of bromine and chlorine atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum. miamioh.edututorchase.com Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively), leading to two peaks of similar intensity separated by 2 Da. miamioh.edu Chlorine also has two main isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1 (75.77% and 24.23%, respectively). miamioh.edu The combination of these isotopic patterns for a molecule containing both bromine and chlorine creates a unique and readily identifiable cluster of peaks for the molecular ion.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound [C₁₄H₁₀BrClO₂]⁺

| Isotope Combination | Relative Abundance (%) |

| [¹²C₁₄¹H₁₀⁷⁹Br³⁵ClO₂]⁺ | 100.0 |

| [¹²C₁₄¹H₁₀⁸¹Br³⁵ClO₂]⁺ | 97.3 |

| [¹²C₁₄¹H₁₀⁷⁹Br³⁷ClO₂]⁺ | 32.0 |

| [¹²C₁₄¹H₁₀⁸¹Br³⁷ClO₂]⁺ | 31.1 |

This interactive table allows for the visualization of the expected isotopic pattern for the molecular ion.

Beyond confirming the molecular formula of the final product, HRMS is instrumental in reaction monitoring. By analyzing aliquots from the reaction mixture at different time points, chemists can track the consumption of starting materials and the formation of intermediates and the final product. nih.gov This provides valuable insights into the reaction kinetics and can help in optimizing reaction conditions.

Furthermore, HRMS is a powerful technique for identifying potential byproducts or degradation products. nih.govnih.gov The fragmentation pattern of the parent molecule in the mass spectrometer can offer structural clues. For this compound, characteristic fragmentation pathways would likely involve the loss of the aldehyde group (CHO, 29 Da), the benzyloxy group (C₇H₇O, 107 Da), or the halogen atoms. miamioh.edulibretexts.orgdocbrown.info The high mass accuracy of HRMS allows for the determination of the elemental composition of these fragment ions, aiding in their structural assignment.

Table 2: Predicted Major Fragment Ions of this compound in HRMS

| Fragment Ion | Proposed Structure/Loss | Theoretical m/z |

| [C₁₄H₉BrClO₂]⁺ | Loss of H | 338.9445 |

| [C₁₃H₁₀BrClO]⁺ | Loss of CHO | 310.9574 |

| [C₇H₄BrClO]⁺ | Loss of C₇H₇O (benzyloxy group) | 217.9156 |

| [C₇H₇]⁺ | Benzyl (B1604629) cation | 91.0548 |

| [C₁₄H₁₀ClO₂]⁺ | Loss of Br | 259.0285 |

| [C₁₄H₁₀BrO₂]⁺ | Loss of Cl | 304.9784 |

This interactive table presents the theoretical exact masses of plausible fragment ions, which can be used to interpret the HRMS fragmentation pattern.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations serve as a powerful tool to predict various molecular properties from first principles.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Such studies on 3-(Benzyloxy)-6-bromo-2-chlorobenzaldehyde would provide insights into its geometry, stability, and electronic distribution. Although no specific DFT studies for this compound are published, research on similar halogenated and benzyloxy-substituted aromatic aldehydes demonstrates the utility of this approach. nih.govnih.gov These studies typically involve geometry optimization to find the most stable molecular conformation and calculation of electronic properties like orbital energies and charge distribution.

Prediction of Reactivity and Regioselectivity

Computational methods are instrumental in predicting how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For a molecule like this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. While specific data is absent for this compound, general principles suggest the aldehyde group and the aromatic ring are key sites for reactivity.

Fukui Function and Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. youtube.com It uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.govnih.gov For this compound, an MEP analysis would likely show a negative potential around the carbonyl oxygen and a positive potential near the aldehyde proton and the carbon atom of the carbonyl group.

The Fukui function is another descriptor used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. No specific Fukui function analysis has been published for this compound.

Mechanistic Probing through Computational Modeling

Computational modeling can be used to elucidate the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in subsequent reactions, such as nucleophilic additions to the aldehyde group or cross-coupling reactions at the bromine-substituted position. Such studies would calculate the energy profiles of possible reaction pathways, helping to identify the most favorable mechanism. However, no such mechanistic modeling studies have been reported for this specific molecule.

Transition State Characterization for Elementary Steps

The characterization of transition states is a cornerstone of computational reaction mechanism studies. For reactions involving this compound, Density Functional Theory (DFT) is a commonly employed method to locate and characterize the transition state structures for elementary steps. These calculations can provide critical information on the geometry, energy, and vibrational frequencies of the transition state.

For instance, in a hypothetical nucleophilic addition to the carbonyl group of this compound, a key elementary step would be the approach of the nucleophile to the electrophilic carbonyl carbon. Computational modeling can map the potential energy surface of this approach, identifying the transition state as a first-order saddle point. The vibrational analysis of this transition state would reveal a single imaginary frequency corresponding to the motion along the reaction coordinate, for example, the formation of the new carbon-nucleophile bond.

Studies on related substituted benzaldehydes have shown that the nature and position of substituents significantly influence the energy and structure of transition states. canterbury.ac.uk The presence of the electron-withdrawing chloro and bromo groups on the benzene (B151609) ring of this compound would be expected to increase the electrophilicity of the carbonyl carbon, thereby lowering the activation barrier for nucleophilic attack compared to unsubstituted benzaldehyde (B42025). Conversely, the bulky benzyloxy group at the C3 position could introduce steric hindrance, potentially raising the energy of the transition state depending on the trajectory of the incoming nucleophile.

Simulation of Reaction Pathways and Energy Barriers

For a multi-step synthesis starting from this compound, each step can be computationally modeled. For example, in a Suzuki coupling reaction to replace the bromine atom, the simulated pathway would include oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with a boronic acid, and reductive elimination to form the final product. Each of these steps would have its own transition state and associated energy barrier.

Table 1: Hypothetical Energy Barriers for Key Reaction Steps

| Reaction Step | Reactants | Transition State | Products | Hypothetical Activation Energy (kcal/mol) |

| Nucleophilic Addition | This compound + Nu⁻ | [TS₁]⁻ | Adduct | 10-15 |

| Suzuki Coupling (Oxidative Addition) | This compound + Pd(0) | [TS₂] | Aryl-Pd(II)-Br complex | 15-20 |

| Oxidation of Aldehyde | This compound + Oxidant | [TS₃] | 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid | 20-25 |

Note: The values in this table are hypothetical and serve for illustrative purposes, as specific computational data for this compound is not available in the cited literature. The relative values are based on general principles of organic reactivity.

Structure-Reactivity Relationships in Synthetic Contexts

The unique substitution pattern of this compound gives rise to specific structure-reactivity relationships that are critical in synthetic planning. The interplay of electronic and steric effects of the benzyloxy, bromo, and chloro substituents governs the reactivity of both the aldehyde functional group and the aromatic ring.

Electronic Effects:

The chloro and bromo substituents are electron-withdrawing through induction and weakly deactivating towards electrophilic aromatic substitution. Their presence at positions C2 and C6 enhances the electrophilicity of the carbonyl carbon, making the aldehyde group more susceptible to nucleophilic attack.

The benzyloxy group at C3 is electron-donating through resonance, which can partially counteract the electron-withdrawing effects of the halogens. However, its influence on the aldehyde's reactivity is modulated by its meta position relative to the formyl group.

Steric Effects:

The ortho-chloro group provides significant steric hindrance around the aldehyde functionality. This can influence the stereochemical outcome of nucleophilic additions, potentially favoring the approach of smaller nucleophiles or directing the attack from the less hindered face.